Methyl 3-acetamido-2-hydroxybenzoate
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Overview
Description
Methyl 3-acetamido-2-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamido-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the acylation of 3-amino-2-hydroxybenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetamido-2-hydroxybenzoic acid.
Reduction: Formation of 3-acetamido-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetamido-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The compound’s hydroxyl and amide groups play crucial roles in binding to the active sites of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-2-hydroxybenzoate
- Methyl 5-acetamido-2-hydroxybenzoate
- Methyl 3,5-dibromo-2-hydroxybenzoate
Uniqueness
Methyl 3-acetamido-2-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Biological Activity
Methyl 3-acetamido-2-hydroxybenzoate, also known as an acetamido derivative of salicylic acid, exhibits significant biological activity, particularly in the realms of anti-inflammatory and analgesic properties. This article reviews its mechanisms of action, potential applications in medicine, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and an acetamido group attached to a benzoate structure. This unique substitution pattern enhances its interactions with biological targets, particularly enzymes involved in inflammatory processes.
The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclooxygenase (COX) enzymes . This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's hydroxyl and amide functionalities are crucial for binding to the active sites of these enzymes, thus facilitating its inhibitory action.
Anti-inflammatory Effects
Research indicates that this compound significantly reduces inflammation, making it a candidate for treating various inflammatory conditions. Its ability to inhibit COX enzymes suggests potential use in managing pain associated with arthritis, muscle injuries, and other inflammatory disorders .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties. Studies have shown that it can effectively alleviate pain in preclinical models, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects due to its selective action on COX pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | COX Inhibition | Analgesic Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Hydroxyl and amide groups enhance binding |
Methyl 4-acetamido-2-hydroxybenzoate | Yes | Moderate | Different substitution pattern affects activity |
Methyl 5-acetamido-2-hydroxybenzoate | Yes | Low | Less effective due to steric hindrance |
Case Studies and Research Findings
- In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain scores compared to controls. The compound was tested at various dosages, showing a dose-dependent response in both analgesic and anti-inflammatory outcomes .
- Comparative Efficacy : In comparative studies against other NSAIDs, this compound exhibited a favorable safety profile with reduced gastrointestinal side effects, which are common with traditional NSAIDs .
- Molecular Studies : Molecular docking studies have illustrated strong binding affinities between this compound and COX enzymes, supporting its role as a selective COX inhibitor. These studies provide insights into the compound's potential for drug development aimed at inflammatory diseases .
Properties
IUPAC Name |
methyl 3-acetamido-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQERLORSROTTGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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